(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile
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Overview
Description
(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that belongs to the class of benzofurans It is characterized by the presence of a methoxy group at the 6-position and a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Formation of Acetonitrile Moiety: The acetonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of benzofuran amines.
Substitution: Formation of various substituted benzofurans.
Scientific Research Applications
(S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
®-2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, differing in its chiral configuration.
2-(6-Methoxybenzofuran-3-yl)acetonitrile: Lacks the dihydro moiety, resulting in different chemical properties.
6-Methoxy-2,3-dihydrobenzofuran: Lacks the acetonitrile group, affecting its reactivity and applications.
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Functional Groups:
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6,8H,4,7H2,1H3/t8-/m1/s1 |
InChI Key |
IIRVGDROUZNOSQ-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CO2)CC#N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)CC#N |
Origin of Product |
United States |
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